9-Phenyl-1-nonanol
Overview
Description
9-Phenyl-1-nonanol is an organic compound belonging to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to the ninth carbon of a nonane chain, which also bears a phenyl group
Scientific Research Applications
9-Phenyl-1-nonanol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
As a member of the alcohol family , it may interact with various biological targets, including enzymes and cell membranes
Mode of Action
Alcohols generally interact with their targets through hydrogen bonding, dipole-dipole interactions, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Alcohols can influence a variety of biochemical pathways, depending on their specific targets For instance, they may affect the fluidity and function of cell membranes, interfere with enzyme activity, or modulate signal transduction pathways
Pharmacokinetics
It is known that the compound is a liquid at room temperature, insoluble in water, and has a predicted density of 094 g/mL . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Alcohols can have a variety of effects on cells, depending on their specific targets and concentrations . These effects may include changes in cell membrane fluidity, modulation of enzyme activity, and alterations in signal transduction pathways.
Action Environment
The action of 9-Phenyl-1-nonanol may be influenced by various environmental factors. For instance, its solubility and stability may be affected by the pH, temperature, and ionic strength of its environment . Additionally, its interaction with biological targets may be influenced by the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-1-nonanol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 1-nonanone to produce this compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 9-Phenyl-1-nonanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the aldehyde group to an alcohol group.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 9-Phenyl-1-nonanal or 9-Phenyl-1-nonanoic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form 9-Phenyl-1-nonane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 9-Phenyl-1-nonanal, 9-Phenyl-1-nonanoic acid.
Reduction: 9-Phenyl-1-nonane.
Substitution: 9-Phenyl-1-nonyl chloride.
Comparison with Similar Compounds
1-Phenyl-1-nonanol: Similar structure but with the phenyl group attached to the first carbon.
9-Phenyl-1-decanol: Similar structure but with an additional carbon in the chain.
9-Phenyl-1-octanol: Similar structure but with one less carbon in the chain.
Uniqueness: 9-Phenyl-1-nonanol is unique due to its specific position of the phenyl and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
9-phenylnonan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13,16H,1-5,7,10-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOYEEWVNUXGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427435 | |
Record name | 9-Phenyl-1-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3208-26-2 | |
Record name | 9-Phenyl-1-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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